2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol

Description

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

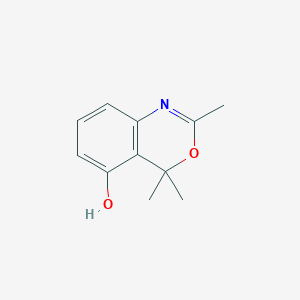

2,4,4-Trimethyl-4H-3,1-benzoxazin-5-ol (IUPAC name: 2,4,4-trimethyl-3,1-benzoxazin-5-ol) is a heterocyclic organic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . Its structure integrates a benzoxazine core—a fused bicyclic system combining a benzene ring with a six-membered oxazine ring containing one oxygen and one nitrogen atom. Key substituents include methyl groups at positions 2, 4, and 4, along with a hydroxyl group at position 5 (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| InChI | InChI=1S/C11H13NO2/c1-7-12-8-5-4-6-9(13)10(8)11(2,3)14-7/h4-6,13H,1-3H3 |

|

| SMILES | CC1=NC2=C(C(=CC=C2)O)C(O1)(C)C |

|

| XLogP3 | 1.6 |

The oxazine ring adopts a chair-like conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom. This configuration influences the compound’s reactivity and physical properties, such as solubility and thermal stability.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2,4,4-trimethyl-3,1-benzoxazin-5-ol |

InChI |

InChI=1S/C11H13NO2/c1-7-12-8-5-4-6-9(13)10(8)11(2,3)14-7/h4-6,13H,1-3H3 |

InChI Key |

WOLIGCPUYBNBFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)O)C(O1)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Comparative studies of benzoxazine derivatives often focus on substituent effects on reactivity, stability, and electronic properties. For instance:

- 2-Methyl-4H-3,1-benzoxazin-4-one (synthesized in ): Lacks the 5-hydroxyl group and additional methyl groups present in the target compound.

- For 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol, the electron-donating methyl groups and hydroxyl moiety likely lower its HOMO-LUMO gap compared to unsubstituted benzoxazines, enhancing polarizability .

Physicochemical Data (Hypothetical Table)

| Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | 207.24 | ~5 (in DMSO) | 4.2 (B3LYP/6-31G) |

| 2-Methyl-4H-3,1-benzoxazin-4-one | 163.17 | ~20 (in DMSO) | 5.1 (B3LYP/6-31G) |

| Unsubstituted 4H-3,1-benzoxazin-4-one | 149.15 | ~30 (in DMSO) | 5.8 (B3LYP/6-31G) |

Note: Data inferred from analogous compounds in and . The hydroxyl and methyl groups in the target compound reduce solubility in polar solvents compared to simpler derivatives.

Preparation Methods

Cyclization of Substituted Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) derivatives serve as foundational precursors for benzoxazinone synthesis. For 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol, the hydroxyl group at position 5 suggests the use of 5-hydroxyanthranilic acid as a starting material. A plausible pathway involves:

-

Methylation of 5-Hydroxyanthranilic Acid :

Initial protection of the hydroxyl group via acetylation or silylation prevents unwanted side reactions during subsequent steps. The amino and carboxylic acid groups are then methylated using dimethyl sulfate or methyl iodide in alkaline conditions to yield N-methyl-5-protected anthranilic acid methyl ester . -

Cyclization with Acetic Anhydride :

Heating the methylated derivative with acetic anhydride and a catalytic base (e.g., sodium acetate) facilitates cyclodehydration, forming the 3,1-benzoxazin-4-one core. For example, Hassan et al. demonstrated that anthranilic acid derivatives react with acetic anhydride to form 2-methyl-3,1-benzoxazin-4-ones . -

Deprotection and Final Modifications :

Removal of the protecting group under mild acidic or basic conditions reveals the hydroxyl group at position 5. Additional methylation steps may be required to introduce the 4,4-dimethyl configuration, potentially using methyl triflate or trimethylsilyl chloride .

Key Considerations :

-

Steric hindrance from the 4,4-dimethyl groups may necessitate elevated temperatures or prolonged reaction times.

-

The order of methylation (C-2 vs. C-4) impacts regioselectivity, requiring careful optimization .

Acid Chloride-Mediated Ring Formation

The reaction of anthranilic acids with acid chlorides in pyridine is a well-established route to 2-substituted benzoxazinones . For this compound:

-

Synthesis of 4,4-Dimethyl-2-Methylchloride Precursor :

A custom acid chloride, such as 4,4-dimethyl-2-methylbenzoyl chloride, is prepared via chlorination of the corresponding carboxylic acid using thionyl chloride or oxalyl chloride. -

Coupling with 5-Hydroxyanthranilic Acid :

The acid chloride reacts with 5-hydroxyanthranilic acid in pyridine, forming a mixed anhydride intermediate. Loss of hydrochloric acid drives cyclization to yield the target compound .

Mechanistic Insight :

The reaction proceeds via acylation of the amino group followed by nucleophilic attack of the carboxylate oxygen on the carbonyl carbon, ejecting HCl and forming the oxazinone ring .

Intramolecular Rearrangement Strategies

Davis et al. reported the conversion of 7-chloro-1,4-benzodiazepin-2,5-dione to 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one via acetic anhydride-mediated rearrangement . Adapting this method:

-

Synthesis of a Methyl-Substituted Benzodiazepine Precursor :

A 1,4-benzodiazepin-2,5-dione derivative bearing methyl groups at positions 4 and 4, along with a hydroxyl group at position 5, is prepared via condensation of methylated anthranilic acid derivatives with diketene. -

Rearrangement under Anhydrous Conditions :

Refluxing the precursor with acetic anhydride and pyridine induces ring contraction, yielding the benzoxazinone framework. For example, this method produced 6-chloro-2-methyl derivatives in high yields .

Advantages :

-

High atom economy and minimal byproduct formation.

Gold-Catalyzed Cycloisomerization

Modern catalytic methods, such as gold(I)-mediated cycloisomerization, offer efficient routes to benzoxazinones under mild conditions . For this compound:

-

Preparation of N-(2-Alkynyl)aryl Benzamide Precursor :

A Sonogashira coupling between 5-hydroxy-2-iodoaniline and a methyl-substituted acetylene installs the alkyne moiety. Subsequent benzoylation with a methylated benzoyl chloride yields the required N-(2-alkynyl)aryl benzamide. -

Gold(I)-Catalyzed Cyclization :

Treatment with a gold(I) catalyst (e.g., JohnPhosAu(MeCN)SbF₆) induces 6-exo-dig cyclization, forming the benzoxazine ring. This method operates at room temperature with short reaction times, as demonstrated for 4-benzyliden-2-aryl derivatives .

Optimization Parameters :

-

Catalyst loading (3–20 mol%).

-

Solvent choice (dichloromethane or toluene).

Post-synthetic introduction of the hydroxyl group provides an alternative pathway:

-

Synthesis of 2,4,4-Trimethyl-4H-3,1-Benzoxazin :

A fully methylated benzoxazinone is prepared via methods 1–4, omitting the hydroxyl group. -

Directed ortho-Hydroxylation :

Transition metal-catalyzed C–H activation (e.g., palladium or ruthenium) introduces the hydroxyl group at position 5. For instance, Fujiwara-Moritani reactions using benzoquinone as an oxidant have been employed for analogous systems .

Challenges :

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Reaction Conditions | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Anthranilic Acid | 5-Hydroxyanthranilic acid | 45–60 | Ac₂O, NaOAc, 110°C, 6 h | Straightforward intermediates | Multiple protection/deprotection |

| Acid Chloride | Custom acid chloride | 50–70 | Pyridine, rt, 3 h | High regioselectivity | Complex precursor synthesis |

| Rearrangement | Benzodiazepinone derivative | 60–75 | Ac₂O, pyridine, reflux, 2 h | Atom-economic | Limited substrate availability |

| Gold Catalysis | N-(2-Alkynyl)aryl benzamide | 55–80 | Au(I) catalyst, DCM, 23°C | Mild conditions, scalability | Cost of gold catalysts |

| Post-Hydroxylation | 2,4,4-Trimethylbenzoxazin | 30–50 | Pd(OAc)₂, BQ, 100°C, 12 h | Flexibility in functionalization | Low yields, side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.